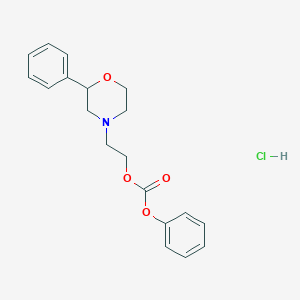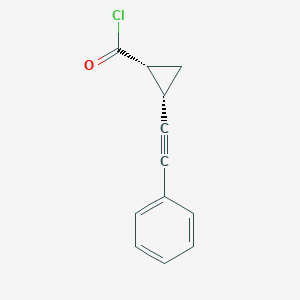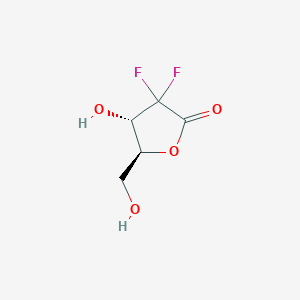![molecular formula C13H18O2 B071786 3-[(S)-1-Ethenylbutyl]-5-methylcatechol CAS No. 193753-46-7](/img/structure/B71786.png)
3-[(S)-1-Ethenylbutyl]-5-methylcatechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(S)-1-Ethenylbutyl]-5-methylcatechol, also known as EMCA, is a catechol derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is not fully understood. However, it is believed that 3-[(S)-1-Ethenylbutyl]-5-methylcatechol exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to modulate various signaling pathways involved in oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess various biochemical and physiological effects. In addition to its potent antioxidant properties, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has also been found to modulate various metabolic pathways, making it a potential candidate for the development of novel metabolic therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in lab experiments is its potent antioxidant properties, which make it a valuable tool for investigating oxidative stress-related diseases. Additionally, 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for research on 3-[(S)-1-Ethenylbutyl]-5-methylcatechol. One area of interest is the development of novel antioxidant therapies based on 3-[(S)-1-Ethenylbutyl]-5-methylcatechol. Additionally, further investigation is needed to fully understand the mechanism of action of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol and its potential applications in various scientific fields. Finally, studies are needed to investigate the safety and efficacy of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol in animal models and humans.
Métodos De Síntesis
3-[(S)-1-Ethenylbutyl]-5-methylcatechol can be synthesized through a multistep process involving the condensation of 4-methyl-1,2-benzoquinone with (S)-1-bromo-3-butene, followed by reduction and methylation reactions. This method has been optimized to yield high purity 3-[(S)-1-Ethenylbutyl]-5-methylcatechol with good yields.
Aplicaciones Científicas De Investigación
3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-[(S)-1-Ethenylbutyl]-5-methylcatechol is in the field of antioxidant research. 3-[(S)-1-Ethenylbutyl]-5-methylcatechol has been found to possess potent antioxidant properties, which makes it a potential candidate for the development of novel antioxidant therapies.
Propiedades
Número CAS |
193753-46-7 |
|---|---|
Nombre del producto |
3-[(S)-1-Ethenylbutyl]-5-methylcatechol |
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1 |
Clave InChI |
PAHXDVQQUQAEHL-SNVBAGLBSA-N |
SMILES isomérico |
CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O |
SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
SMILES canónico |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
Sinónimos |
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



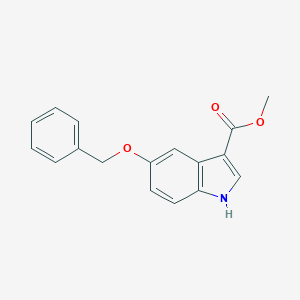
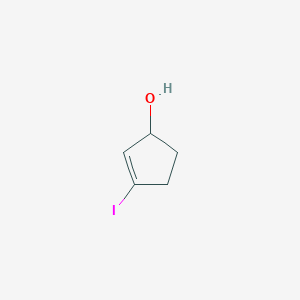
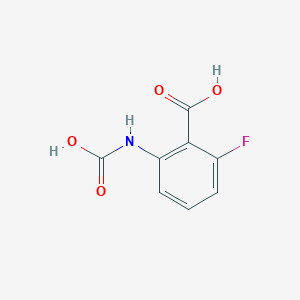
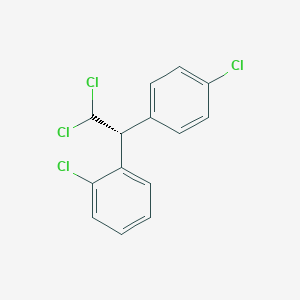
![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
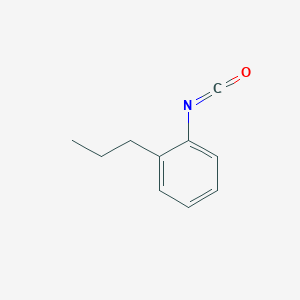
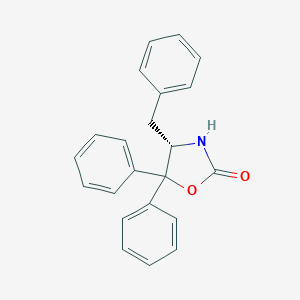
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
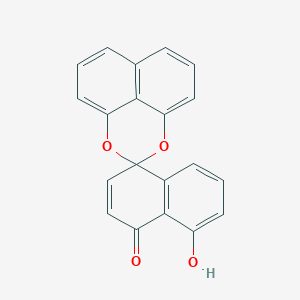
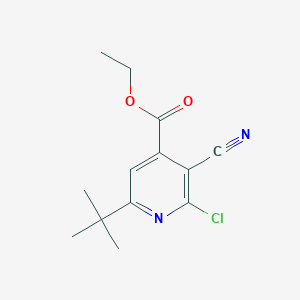
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
